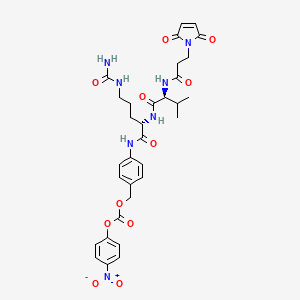
Mal-VC-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-VC-PAB-PNP involves multiple steps, starting with the preparation of the maleimide and valine-citrulline components. These components are then linked through a p-aminobenzyl spacer to form the final compound. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Mal-VC-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic agent once inside the target cell.
Substitution Reactions: The maleimide group can react with thiol groups on antibodies, forming stable thioether bonds
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
DMSO: Used as a solvent for its ability to dissolve both organic and inorganic compounds.
Thiol-containing Compounds: React with the maleimide group to form stable conjugates
Major Products Formed
The major products formed from reactions involving this compound are antibody-drug conjugates, where the cytotoxic agent is linked to an antibody through the this compound linker .
Scientific Research Applications
Mal-VC-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Facilitates the study of cellular processes by enabling targeted delivery of bioactive molecules.
Medicine: Plays a crucial role in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Used in the production of ADCs and other bioconjugates for therapeutic and diagnostic purposes
Mechanism of Action
Mal-VC-PAB-PNP exerts its effects through a cleavable linker mechanism. Once the antibody-drug conjugate binds to the target cell, the linker is cleaved by intracellular enzymes, releasing the cytotoxic agent. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic index of the drug .
Comparison with Similar Compounds
Similar Compounds
Mc-Val-Cit-PABC-PNP: Another cleavable linker used in ADCs, similar in structure and function to Mal-VC-PAB-PNP.
VcMMAE: A drug-linker conjugate used in ADCs with anti-cancer activity.
Uniqueness
This compound is unique due to its specific cleavage mechanism and its ability to form stable conjugates with antibodies. This makes it particularly effective in targeted cancer therapies, where precise delivery of cytotoxic agents is crucial .
Biological Activity
Mal-VC-PAB-PNP, or maleimido-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate , is a versatile compound employed primarily as a linker in antibody-drug conjugates (ADCs) . This compound plays a pivotal role in targeted cancer therapy by enabling the selective delivery of cytotoxic agents to tumor cells while sparing normal tissues. Below is a detailed exploration of its biological activity, supported by case studies and research findings.
- Conjugation with Thiol-Containing Proteins :
- Stability and Selective Cleavage :
- Therapeutic Index Enhancement :
Antibody-Drug Conjugates (ADCs)
This compound is widely used in ADCs due to its ability to:
- Facilitate stable conjugation with antibodies.
- Enable controlled release of cytotoxic agents such as monomethyl auristatin E (MMAE) upon internalization by cancer cells.
Drug Delivery Studies
The compound has been utilized in preclinical models to study:
Tumor Growth Inhibition
Studies on ADCs incorporating this compound have demonstrated significant efficacy in inhibiting tumor growth across various cancer models:
- Breast Cancer Models : ADCs using this linker selectively targeted HER2-positive tumors, reducing tumor size without notable toxicity to normal tissues.
- Colon Cancer Models : Enhanced therapeutic effects were observed due to the stability and efficient cleavage of the linker within the tumor microenvironment.
Stability and Efficacy
Research comparing this compound with other linkers highlighted its superior stability in human plasma and reduced aggregation tendencies. These properties contribute to its enhanced clinical effectiveness .
Case Study: Preclinical Evaluation
| Parameter | This compound-Based ADCs | Traditional Linkers |
|---|---|---|
| Stability in Plasma | High | Moderate |
| Tumor-Specific Drug Release | Efficient | Variable |
| Therapeutic Index | Improved | Lower |
| Aggregation Tendency | Reduced | Higher |
In a preclinical study involving HER2-positive breast cancer xenografts, ADCs containing this compound demonstrated a 70% reduction in tumor volume within 30 days compared to 40% for ADCs with traditional linkers .
Limitations and Challenges
- Hydrophobicity :
- Premature Cleavage Risks :
- Complex Synthesis :
Properties
Molecular Formula |
C32H37N7O11 |
|---|---|
Molecular Weight |
695.7 g/mol |
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C32H37N7O11/c1-19(2)28(37-25(40)15-17-38-26(41)13-14-27(38)42)30(44)36-24(4-3-16-34-31(33)45)29(43)35-21-7-5-20(6-8-21)18-49-32(46)50-23-11-9-22(10-12-23)39(47)48/h5-14,19,24,28H,3-4,15-18H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t24-,28-/m0/s1 |
InChI Key |
WZLBRPXGGXMQRU-CUBQBAPOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















